
2-(Isothiocyanatomethyl)-1,3,5-trimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(isocyanatomethyl)-1,3,5-trimethylbenzene is an organic compound characterized by the presence of an isocyanate group attached to a benzene ring substituted with three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene typically involves the reaction of 2-(chloromethyl)-1,3,5-trimethylbenzene with sodium cyanate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
2-(chloromethyl)-1,3,5-trimethylbenzene+sodium cyanate→2-(isocyanatomethyl)-1,3,5-trimethylbenzene+sodium chloride
Industrial Production Methods
Industrial production of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, distillation, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-(isocyanatomethyl)-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Substitution Reactions: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Alcohols and Amines: React with the isocyanate group under mild conditions to form urethanes and ureas.
Catalysts: Such as tin carboxylates and tertiary amines, can be used to enhance the reaction rates.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Heterocyclic Compounds: Formed from cycloaddition reactions.
科学研究应用
2-(isocyanatomethyl)-1,3,5-trimethylbenzene has several scientific research applications, including:
Polymer Chemistry: Used as a monomer or crosslinker in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with specific properties such as thermal stability and mechanical strength.
Biological Research: Investigated for its potential use in drug delivery systems and biomedical applications.
Industrial Applications: Utilized in the production of coatings, adhesives, and sealants.
作用机制
The mechanism of action of 2-(isocyanatomethyl)-1,3,5-trimethylbenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of polymers and other materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.
相似化合物的比较
Similar Compounds
Isocyanatoethyl Methacrylate: A difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond.
1,3-bis(isocyanatomethyl)benzene: Another isocyanate compound with similar reactivity.
Uniqueness
2-(isocyanatomethyl)-1,3,5-trimethylbenzene is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and the properties of the resulting products. The specific substitution pattern can lead to distinct chemical behavior and applications compared to other isocyanate compounds.
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-(isocyanatomethyl)-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H13NO/c1-8-4-9(2)11(6-12-7-13)10(3)5-8/h4-5H,6H2,1-3H3 |
InChI 键 |
QINYVNTYTBIWTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)CN=C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


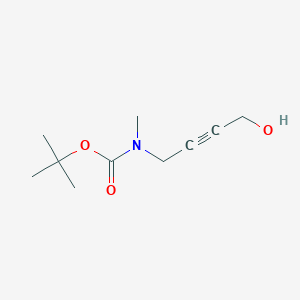
![2-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/structure/B13548083.png)
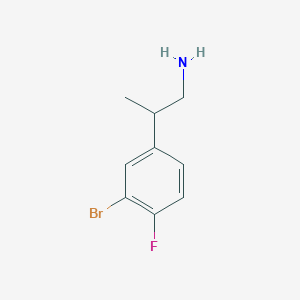
![2-Bromo-1-[4-(difluoromethyl)phenyl]ethanone](/img/structure/B13548096.png)
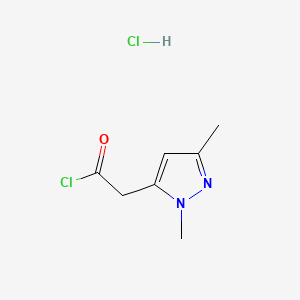

![(3S)-3-(4-ethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13548136.png)
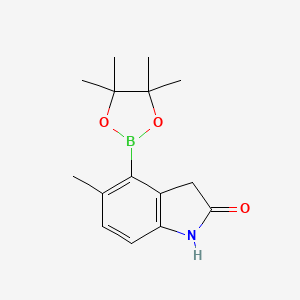
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid](/img/structure/B13548144.png)
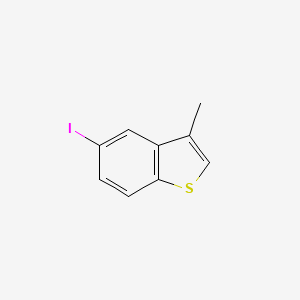
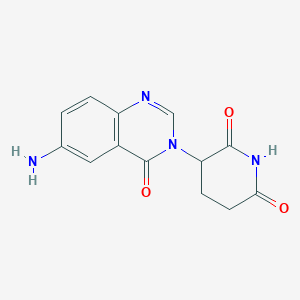
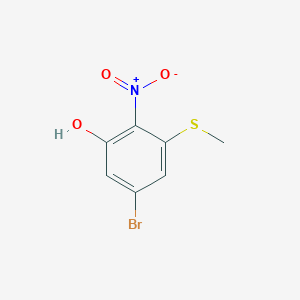
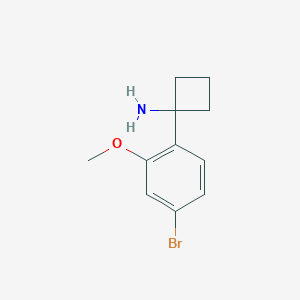
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
